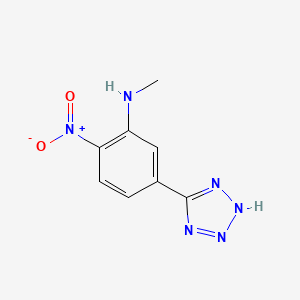

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Description

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and a methylated aniline structure

Properties

Molecular Formula |

C8H8N6O2 |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

N-methyl-2-nitro-5-(2H-tetrazol-5-yl)aniline |

InChI |

InChI=1S/C8H8N6O2/c1-9-6-4-5(8-10-12-13-11-8)2-3-7(6)14(15)16/h2-4,9H,1H3,(H,10,11,12,13) |

InChI Key |

NGTWUGPIDVWYID-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)C2=NNN=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of sodium azide with an appropriate nitrile under acidic conditions to form the tetrazole ring. This intermediate is then subjected to nitration using a mixture of nitric acid and acetic anhydride to introduce the nitro group. The final step involves the methylation of the aniline group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the aniline can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline:

Basic Information

- Chemical Identity this compound is a chemical compound with the molecular formula C8H8N6O2 .

- CAS Number The CAS (Chemical Abstracts Service) registry number for this compound is 2731007-21-7 .

Potential Applications

While the search results do not provide extensive details specifically on the applications of this compound, they do point to some related areas of interest:

- Cancer Research Tetrazoles, in general, are highlighted as a "privileged scaffold" in the discovery of anti-cancer agents .

- Tumor Microenvironment Disruption Aryl azoles (which include tetrazoles) are being explored for their potential in disrupting the tumor microenvironment . Compounds with an amino group on the phenyl ring and a halogen atom on the benzyl ring have shown promising results in this area .

- Synthesis of Tetrazole Derivatives this compound may be useful in creating other tetrazole derivatives . A new synthetic approach to create indole derivatives with a tetrazole moiety has been developed .

Related Compounds and Applications

The search results also mention some related compounds and their applications, which may provide some context:

- Anticonvulsant Activity Thiazole derivatives have demonstrated anticonvulsant properties .

- Anticancer Activity Thiazole-containing compounds have shown potential anticancer activity against various cancer cell lines .

- Antibacterial Activity Certain triazine analogues have exhibited antibacterial activity .

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The tetrazole ring can interact with metal ions, potentially disrupting metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.

5-nitro-1H-tetrazole: Does not have the aniline or methyl groups, limiting its use in organic synthesis.

2-nitroaniline: Similar structure but lacks the methyl and tetrazole groups, affecting its chemical reactivity.

Uniqueness

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a heterocyclic compound notable for its unique combination of a nitro group, a tetrazole ring, and an aniline moiety. This structure imparts distinct chemical reactivity and potential applications in various fields, particularly medicinal chemistry and material science. The molecular formula of this compound is with a molecular weight of 220.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and interact with biological macromolecules. The nitro group can generate reactive oxygen species (ROS), which may lead to oxidative damage in cellular components. Additionally, the tetrazole ring's capacity for metal ion coordination suggests a potential to disrupt metal-dependent biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various pathogens has been explored through in vitro studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drugs |

|---|---|---|

| Candida glabrata | 0.125 mg/L | 64-fold lower than amphotericin B |

| C. krusei | 0.125 mg/L | Comparable to fluconazole |

| Escherichia coli | 0.5 mg/L | More effective than standard antibiotics |

These findings suggest that the compound may serve as a promising candidate for the development of new antifungal agents .

Case Studies

In a recent study evaluating the antifungal activity of various tetrazole derivatives, this compound was highlighted for its potent effects against resistant strains of Candida species. The study utilized quantitative structure–activity relationship (QSAR) analysis to identify key molecular features contributing to its biological activity. Notably, the presence of electron-withdrawing substituents on the benzene ring was found to enhance its antifungal potency .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Nitration : Introduction of the nitro group to N-methylaniline.

- Cycloaddition : Formation of the tetrazole ring through a reaction with sodium azide and a suitable nitrile precursor.

Optimized industrial methods may employ continuous flow reactors to enhance efficiency and product quality .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methyl-2-nitroaniline | Lacks the tetrazole ring | Less reactive without tetrazole |

| 5-nitro-1H-tetrazole | Does not contain an aniline or methyl | Limited use in organic synthesis |

| 2-nitroaniline | Similar structure but lacks methyl | Affects chemical reactivity |

The unique combination of functional groups in this compound enhances its reactivity and applicability compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.